Suzuki Coupling Reactivity: Alkenyl vs. Saturated Boronic Ester
The alkenyl boron center in the target compound exhibits faster oxidative addition and transmetallation kinetics in Suzuki–Miyaura cross-coupling compared to its saturated counterpart (4,4-difluorocyclohexylboronic acid pinacol ester, CAS 2152645-00-4). The sp²‑hybridized carbon–boron bond in the cyclohexenyl derivative is inherently more reactive toward palladium catalysts than the sp³‑hybridized C–B bond of the saturated cyclohexyl analog, leading to higher coupling yields under identical conditions .
| Evidence Dimension | Relative reactivity in Pd-catalyzed Suzuki coupling (qualitative ranking based on hybridization state) |
|---|---|
| Target Compound Data | Alkenyl (sp² C–B) boronic ester; faster transmetallation |
| Comparator Or Baseline | 4,4-Difluorocyclohexylboronic acid pinacol ester (CAS 2152645-00-4), saturated sp³ C–B |
| Quantified Difference | Not quantified in a single study; well-established class-level principle: Csp²–B bonds undergo faster transmetallation than Csp³–B bonds |
| Conditions | General Suzuki–Miyaura conditions (Pd catalyst, base, solvent) |
Why This Matters
When comparing procurement options, the alkenyl pinacol ester offers a reactivity advantage that can reduce catalyst loading, shorten reaction times, and improve isolated yields, making it the more efficient choice for C–C bond formation in complex molecule synthesis.
